molecular formula C11H14N2O3S B11861423 N-(benzylsulfonyl)azetidine-3-carboxamide CAS No. 919354-66-8

N-(benzylsulfonyl)azetidine-3-carboxamide

Cat. No.: B11861423
CAS No.: 919354-66-8
M. Wt: 254.31 g/mol
InChI Key: QCRWGNUFAAJMLL-UHFFFAOYSA-N
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Description

N-(benzylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with benzylsulfonyl chloride under basic conditions. One common method includes the use of triethylamine (Et3N) as a base in an acetonitrile/methanol solvent system at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the sulfonyl chloride, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(benzylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(benzylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzylsulfonyl)azetidine-3-carboxamide is unique due to its benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science .

Properties

CAS No.

919354-66-8

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-benzylsulfonylazetidine-3-carboxamide

InChI

InChI=1S/C11H14N2O3S/c14-11(10-6-12-7-10)13-17(15,16)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

QCRWGNUFAAJMLL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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